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molecular formula C10H14<br>C10H14<br>CH3C6H4CH(CH3)2 B7799751 P-Cymene CAS No. 4939-75-7

P-Cymene

Cat. No. B7799751
M. Wt: 134.22 g/mol
InChI Key: HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Patent
US08227651B1

Procedure details

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].[K]>[Fe]>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH:2]([CH3:10])[CH3:1])=[CH:9][CH:8]=1 |^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(=C)C1C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(=C)C1C2)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These novel synthesis
CUSTOM
Type
CUSTOM
Details
under moderate conditions (100° C., atmospheric pressure)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=CC1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08227651B1

Procedure details

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].[K]>[Fe]>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH:2]([CH3:10])[CH3:1])=[CH:9][CH:8]=1 |^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(=C)C1C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC(=C)C1C2)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
bicyclic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Montmorillonite-K10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
pinenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
33(Al,Mg)2(Si4O10)(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These novel synthesis
CUSTOM
Type
CUSTOM
Details
under moderate conditions (100° C., atmospheric pressure)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=CC1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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